REACTION_SMILES
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[C:9](=[O:10])([O-:11])[O-:12].[CH2:15]1[CH2:16][NH:17][CH2:18][CH2:19][NH:20]1.[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[Cl:1][c:2]1[n:3][cH:4][c:5]([Cl:8])[cH:6][cH:7]1.[K+:13].[K+:14]>>[c:2]1([N:17]2[CH2:16][CH2:15][NH:20][CH2:19][CH2:18]2)[n:3][cH:4][c:5]([Cl:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Cl)nc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Type
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product
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Smiles
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Clc1ccc(N2CCNCC2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |